molecular formula C11H18N2 B8661067 N~1~-(3-Methylbutyl)benzene-1,2-diamine CAS No. 89767-25-9

N~1~-(3-Methylbutyl)benzene-1,2-diamine

Cat. No. B8661067
CAS RN: 89767-25-9
M. Wt: 178.27 g/mol
InChI Key: XCTNWXIXVVHSMQ-UHFFFAOYSA-N
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Patent
US04818761

Procedure details

Under cooling, o-nitroacetoanilide (7.2 g, 40 mmol), acetone (28 ml) and powdered potassium hydroxide (2.2 g, 39 mmol) were mixed, to which 1-bromo-3-methylbutane (6.0 g, 40 mmol) was added. After the mixture was refluxed for 5 hours, the precipitate was removed by filtration. The filtrate was concentrated in vacuo and was extracted with chloroform. The occurred oily substance (9.8 g, 39 mmol) was refluxed for concd. hydrochloric acid (39 ml, 390 mmol) for 3 hours. The resultant was extracted with chloroform and concentrated in vacuo to give oily substance (6.4 g, 30.7 mmol), which was added to a mixture of powdered iron (17.1 g, 306 mmol), ethanol (24.5 ml), water (6.2 ml) and concd. hydrochloric acid (0.3 ml, 300 mmol). After the mixture was refluxed for 1.5 hours, the product was treated as in a usual process to obtain the title intermediate.
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
39 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Name
Quantity
17.1 g
Type
catalyst
Reaction Step Four
Name
Quantity
6.2 mL
Type
solvent
Reaction Step Four
Quantity
24.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:13]=[CH:12][CH:11]=[CH:10][C:5]=1[NH:6][C:7](=O)[CH3:8])([O-])=O.[OH-].[K+].Br[CH2:17][CH2:18][CH:19](C)C.Cl>[Fe].O.C(O)C.CC(C)=O>[CH2:7]([NH:6][C:5]1[CH:10]=[CH:11][CH:12]=[CH:13][C:4]=1[NH2:1])[CH2:8][CH:18]([CH3:19])[CH3:17] |f:1.2|

Inputs

Step One
Name
Quantity
7.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(NC(C)=O)C=CC=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
6 g
Type
reactant
Smiles
BrCCC(C)C
Name
Quantity
28 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
39 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
17.1 g
Type
catalyst
Smiles
[Fe]
Name
Quantity
6.2 mL
Type
solvent
Smiles
O
Name
Quantity
24.5 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Under cooling
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform
TEMPERATURE
Type
TEMPERATURE
Details
The occurred oily substance (9.8 g, 39 mmol) was refluxed for concd
EXTRACTION
Type
EXTRACTION
Details
The resultant was extracted with chloroform
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give oily substance (6.4 g, 30.7 mmol), which
TEMPERATURE
Type
TEMPERATURE
Details
After the mixture was refluxed for 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
the product was treated as in a usual process

Outcomes

Product
Name
Type
product
Smiles
C(CC(C)C)NC1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.